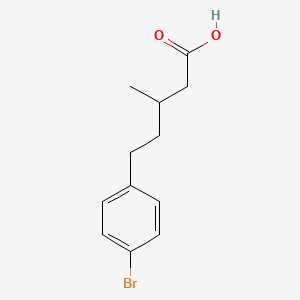

5-(4-Bromophenyl)-3-methylpentanoic acid

Overview

Description

“5-(4-Bromophenyl)furfural” is an aromatic aldehyde . “4-Bromophenylacetic acid”, also known as p-bromophenylacetic acid, is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

“4-Bromophenylacetic acid” may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .

Molecular Structure Analysis

The molecular formula for “5-(4-Bromophenyl)furfural” is C11H7BrO2, with an average mass of 251.076 Da and a monoisotopic mass of 249.962936 Da .

Chemical Reactions Analysis

Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .

Physical And Chemical Properties Analysis

The ionic conductance of “4-Bromophenylacetic acid” has been measured . The molecular formula for “5-(4-Bromophenyl)furfural” is C11H7BrO2, with an average mass of 251.076 Da and a monoisotopic mass of 249.962936 Da .

Scientific Research Applications

Analytical Method Development in Alcoholic Beverages

A study by Gracia-Moreno, Lopez, & Ferreira (2015) developed a method for analyzing similar compounds (2-, 3-, 4-methylpentanoic, and cyclohexanecarboxylic acids) in wine and other alcoholic beverages using solid-phase extraction and gas chromatography-mass spectrometry.

Synthesis of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives

Research by Khalid et al. (2020) includes the synthesis of compounds like (1E,4E)-5-(4-bromophenyl)-1-(2-methoxy-4-nitrophenyl)-2-methylpenta-1,4-dien-3-one, which are related to 5-(4-Bromophenyl)-3-methylpentanoic acid. These compounds were characterized using various spectroscopic techniques and studied for their photophysical properties.

Biomedical Applications

A study by Ryzhkova, Ryzhkov, & Elinson (2020) explored the synthesis of a new compound involving 3-(4-bromophenyl)isoxazol-5(4H)-one, which is structurally related to 5-(4-Bromophenyl)-3-methylpentanoic acid. This compound showed promise for different biomedical applications, particularly in regulating inflammatory diseases.

Antimetabolite Synthesis

Research by Maehr & Leach (1978) involved the synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, starting from compounds structurally similar to 5-(4-Bromophenyl)-3-methylpentanoic acid. This work contributes to the field of antimetabolites, which are crucial in medical research.

Amino Acid Synthesis in Bioactive Toxins

The study by Shimohigashi, Lee, & Izumiya (1976) focused on the synthesis of L-2-Amino-5-arylpentanoic acids, which are structurally related to 5-(4-Bromophenyl)-3-methylpentanoic acid and are key constituents in certain bioactive toxins.

Mechanism of Action

Target of Action

Many organic compounds, including those with bromophenyl groups, can interact with various proteins, enzymes, or receptors in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .

Mode of Action

The compound could interact with its targets through various types of chemical interactions, including covalent bonding, hydrogen bonding, or van der Waals interactions. The exact mode of action would depend on the specific targets and the environment in which these interactions occur .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, it might inhibit or activate certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cell signaling and metabolism to potential therapeutic or toxic effects .

Action Environment

Various environmental factors could influence the compound’s action, efficacy, and stability. These factors could include the pH and composition of the biological fluids, the presence of other compounds, and the specific characteristics of the target cells or tissues .

Safety and Hazards

properties

IUPAC Name |

5-(4-bromophenyl)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPWSFORSOIYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-3-methylpentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol](/img/structure/B1445080.png)

![4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1445088.png)

![4-[(4-Fluorophenyl)methyl]oxan-4-ol](/img/structure/B1445089.png)

![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1445097.png)

![3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1445098.png)